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Introduction

Proteolysis-targeting chimeras (PROTACS) are a revolutionary class of therapeutic agents that
co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1]
Pomalidomide-based PROTACS are a significant subgroup of these molecules, incorporating a
pomalidomide moiety to engage Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-
RBX1 E3 ubiquitin ligase complex.[2][3] The PROTAC then brings a specific protein of interest
(POI) into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent
proteasomal degradation of the POL.[4]

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3
ligase is a critical initial step for successful protein degradation.[5][6] The NanoBRET™
(Bioluminescence Resonance Energy Transfer) technology offers a powerful live-cell method to
guantitatively assess both the engagement of the PROTAC with its targets and the formation of
this crucial ternary complex.[1][4] This application note provides detailed protocols for utilizing
the NanoBRET™ assay to characterize pomalidomide-based PROTACSs.

Mechanism of Action of Pomalidomide-Based
PROTACs
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Pomalidomide-based PROTACS are heterobifunctional molecules composed of a ligand that
binds to the target protein, a linker, and a pomalidomide-derived ligand that binds to CRBN.[3]
The formation of the ternary complex (POI-PROTAC-CRBN) is the cornerstone of their
mechanism.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target
protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S
proteasome.[3]
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Pomalidomide-based PROTAC Mechanism of Action.

Quantitative Data Summary

The efficacy of pomalidomide-based PROTACSs can be quantified by several parameters. The

half-maximal degradation concentration (DC50) represents the concentration of a PROTAC

required to degrade 50% of the target protein, while Dmax is the maximum percentage of

degradation achieved.[3] The IC50 value in a NanoBRET™ assay indicates the concentration

of a compound that displaces 50% of a fluorescent tracer, signifying target engagement.[7]

Table 1: Efficacy of Pomalidomide-Based PROTACs Against Various Targets

PROTAC ::)?Z:n Cell Line DC50 (nM) Dmax (%) Reference
GP262 p110a MDA-MB-231  227.4 71.3 [8]
GP262 p110y MDA-MB-231  42.23 88.6 [8]
GP262 MTOR MDA-MB-231  45.4 74.9 [8]
GP262 PI3Ky THP-1 88.4 >70 [8]

Table 2: CRBN Binding Affinities of Immunomodulatory Drugs (IMiDs)

Compound Assay Type IC50 (nM) Reference
Fluorescence

Pomalidomide o 153.9 [9]
Polarization
Fluorescence

Lenalidomide o 268.6 [9]
Polarization

] ) Fluorescence

Thalidomide o 347.2 [9]

Polarization
Experimental Protocols
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NanoBRET™ CRBN Target Engagement Assay

This assay measures the ability of a pomalidomide-based PROTAC to bind to CRBN within
living cells. It relies on the competitive displacement of a fluorescent tracer from a NanoLuc®-
CRBN fusion protein.[7]

Materials:

HEK293 cells

e Opti-MEM™ | Reduced Serum Medium

e Plasmid DNA for NanoLuc®-CRBN fusion protein
» Transfection reagent (e.g., FUGENE® HD)

o White, 96-well assay plates

o Pomalidomide-based PROTAC

e« NanoBRET™ CRBN Tracer

e Nano-Glo® Substrate

e Luminometer capable of measuring dual-filtered luminescence (460 nm and 618 nm)[7]
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NanoBRET™ CRBN Target Engagement Workflow

Seed HEK?293 cells in
96-well plates
Transfect cells with
NanoLuc®-CRBN plasmid
Prepare serial dilutions of
Pomalidomide-based PROTAC
Add PROTAC dilutions
to cells
Add NanoBRET™ Tracer
and Nano-Glo® Substrate

'

Gncubate at 37°C)

Measure luminescence at
460 nm (Donor) and 618 nm (Acceptor)

Calculate BRET ratio and
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NanoBRET™ CRBN Target Engagement Workflow.
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Protocol:

o Cell Seeding: The day before transfection, seed HEK293 cells in a white, 96-well plate at a
density of 2 x 104 cells per well in 100 pL of culture medium.[7]

e Transfection: On the day of the experiment, transfect the cells with the NanoLuc®-CRBN
fusion plasmid using a suitable transfection reagent according to the manufacturer's
instructions. Incubate for 4-6 hours post-transfection.[7]

o PROTAC Treatment: Prepare a serial dilution of the pomalidomide-based PROTAC in Opti-
MEM™. Add the PROTAC dilutions to the respective wells. Include a vehicle control (e.g.,
DMSO).[7]

o Tracer and Substrate Addition: Prepare a working solution of the NanoBRET™ Tracer and
Nano-Glo® Substrate in Opti-MEM™. Add this solution to each well.[7]

 Incubation and Measurement: Incubate the plate for 2 hours at 37°C. Measure luminescence
at 460 nm (donor emission) and 618 nm (acceptor emission) using a luminometer.[7]

o Data Analysis: Calculate the BRET ratio by dividing the acceptor signal (618 nm) by the
donor signal (460 nm). Plot the BRET ratio against the PROTAC concentration and fit the
data to a dose-response curve to determine the IC50 value.[7]

NanoBRET™ Ternary Complex Formation Assay

This assay directly measures the formation of the POI-PROTAC-CRBN ternary complex in live
cells.[5][6] The target protein is fused to NanoLuc® luciferase (the donor), and CRBN is fused
to HaloTag® labeled with a fluorescent ligand (the acceptor).[1]

Materials:

HEK?293 cells

Plasmids: NanoLuc®-POlI fusion and HaloTag®-CRBN fusion

Transfection reagent

White, 96-well assay plates
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Pomalidomide-based PROTAC

HaloTag® NanoBRET™ 618 Ligand

Nano-Glo® Substrate

Luminometer with 460 nm and >600 nm filters
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NanoBRET™ Ternary Complex Formation Workflow
Co-transfect HEK293 cells with
NanoLuc®-POIl and HaloTag®-CRBN plasmids
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'
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Pomalidomide-based PROTAC
Add PROTAC dilutions
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(Add Nano-Glo® Substrate)
Encubate at room temperature)

Measure luminescence at
460 nm and >600 nm

Calculate BRET ratio to quantify
ternary complex formation
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NanoBRET™ Ternary Complex Formation Workflow.
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Protocol:

o Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-POlI fusion
and the HaloTag®-CRBN fusion.

o Cell Seeding: Plate the transfected cells in a white, 96-well plate.

e Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for
labeling of the HaloTag®-CRBN fusion protein.

o PROTAC Treatment: Add serial dilutions of the pomalidomide-based PROTAC to the wells.
e Substrate Addition: Add the Nano-Glo® Substrate to all wells.
 Incubation: Incubate the plate at room temperature for a specified period.

e Measurement: Measure the donor emission at 460 nm and the acceptor emission at >600
nm using a luminometer.

o Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET ratio with
increasing PROTAC concentration indicates the formation of the ternary complex.

Conclusion

The NanoBRET™ assays provide a robust and quantitative platform for the characterization of
pomalidomide-based PROTACSs in a physiologically relevant cellular context. By enabling the
direct measurement of CRBN engagement and ternary complex formation, these assays are
invaluable tools for the discovery and optimization of novel protein degraders. The detailed
protocols and data presentation guidelines provided in this application note will aid researchers
in effectively applying this technology to advance their drug development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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